N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a benzodiazole core and a furan-2-carboxamide moiety, contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring. Common reagents used in this step include o-phenylenediamine and carboxylic acids or their derivatives.
Introduction of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, often involving azepane derivatives and suitable electrophiles.
Attachment of the Furan-2-Carboxamide Group: This step involves the coupling of the benzodiazole-azepane intermediate with furan-2-carboxylic acid or its derivatives under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.
Industry: Its chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and leading to various biological effects.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Furanylfentanyl: Both compounds contain a furan-2-carboxamide moiety, but differ in their core structures and pharmacological properties.
Benzodiazole Derivatives: The compound shares structural similarities with other benzodiazole derivatives, but its unique combination of functional groups sets it apart.
These comparisons highlight the uniqueness of N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE and its potential advantages in various applications.
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c26-20(24-11-5-1-2-6-12-24)15-25-17-9-4-3-8-16(17)23-19(25)14-22-21(27)18-10-7-13-28-18/h3-4,7-10,13H,1-2,5-6,11-12,14-15H2,(H,22,27) |
InChI Key |
UXWIFANGSBVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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